molecular formula C12H17N B13056498 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine

Cat. No.: B13056498
M. Wt: 175.27 g/mol
InChI Key: RTZUWJSINYIGON-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17N. It is characterized by a cyclopropyl group attached to an ethanamine backbone, with a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, modulating biological activity and influencing various pathways .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine
  • 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol
  • 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one

Comparison: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both cyclopropyl and methylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-cyclopropyl-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-12H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZUWJSINYIGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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